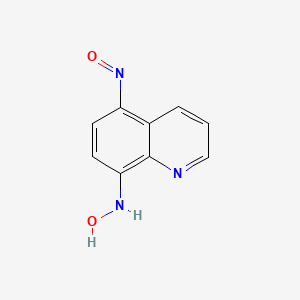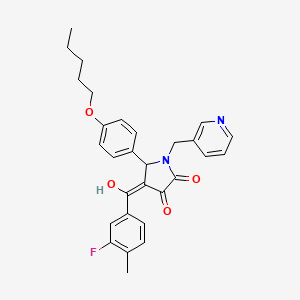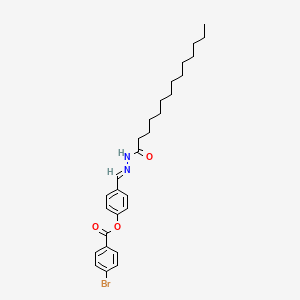
(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a thiazole ring, a morpholine ring, and a fluorobenzylidene moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions using appropriate morpholine derivatives.
Addition of the Fluorobenzylidene Moiety: The final step involves the condensation of the thiazole intermediate with a fluorobenzaldehyde derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the double bond in the fluorobenzylidene moiety, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholine ring or the fluorobenzylidene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-chlorobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a chlorine atom instead of fluorine.
(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a bromine atom instead of fluorine.
(5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one: Similar structure with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (5E)-2-(2,6-dimethyl-4-morpholinyl)-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one imparts unique electronic and steric properties, which can influence its reactivity, biological activity, and overall chemical behavior compared to its analogs.
Properties
Molecular Formula |
C16H17FN2O2S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(5E)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H17FN2O2S/c1-10-8-19(9-11(2)21-10)16-18-15(20)14(22-16)7-12-3-5-13(17)6-4-12/h3-7,10-11H,8-9H2,1-2H3/b14-7+ |
InChI Key |
SNUZYPNRQAUKCE-VGOFMYFVSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC=C(C=C3)F)/S2 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012127.png)


![N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12012139.png)

![2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012154.png)


![[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12012169.png)
![3-Ethyl-5,6-dimethyl-2-((2-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012172.png)

